6-Methylmercaptopurine-13C,d3 is a stable isotopic derivative of 6-methylmercaptopurine, which itself is a metabolite of the well-known immunosuppressive drug 6-mercaptopurine. This compound is characterized by the incorporation of three deuterium atoms and one carbon-13 atom into its molecular structure, enhancing its utility in various analytical applications, particularly in pharmacokinetics and metabolic studies. The presence of these isotopes allows for precise tracking and quantification in biological systems, making it an essential tool in research related to thiopurine metabolism and therapy.
This compound falls under the category of thiopurine derivatives, which are a class of medications primarily used in the treatment of certain types of cancer and autoimmune diseases. It is classified as a pharmaceutical metabolite and is utilized extensively in biochemical research and clinical diagnostics.
The synthesis of 6-Methylmercaptopurine-13C,d3 typically involves the incorporation of stable isotopes during the chemical synthesis of 6-methylmercaptopurine. The process may include:
The synthesis often employs liquid chromatography techniques to separate and purify the isotopically labeled product from unreacted starting materials and by-products. Analytical methods such as nuclear magnetic resonance spectroscopy may be used to confirm the structure and isotopic composition of the final product .
The molecular formula for 6-Methylmercaptopurine-13C,d3 is C6H8N4OS, with specific isotopic labeling indicating the presence of one carbon-13 atom (C) and three deuterium atoms (D). The structural representation includes:
The molecular weight of 6-Methylmercaptopurine-13C,d3 is approximately 174.21 g/mol when accounting for the isotopes. Spectroscopic data can be obtained through mass spectrometry, confirming the presence of the isotopes .
As a derivative of 6-methylmercaptopurine, this compound participates in various biochemical reactions typical of thiopurines, including:
The quantification of this compound in biological samples often involves liquid chromatography-tandem mass spectrometry (LC-MS/MS), which allows for precise measurement of its concentration alongside other metabolites .
6-Methylmercaptopurine acts primarily by inhibiting purine synthesis, thereby affecting lymphocyte proliferation. Its mechanism includes:
Research indicates that metabolites derived from 6-methylmercaptopurine can induce DNA damage and apoptosis in activated lymphocytes, making it effective in treating conditions like acute lymphoblastic leukemia .
Relevant data regarding its solubility and stability can be critical for its application in biological assays .
6-Methylmercaptopurine-13C,d3 has several important applications in scientific research:
This compound's unique properties make it invaluable for advancing our understanding of thiopurine pharmacotherapy and improving patient outcomes through personalized medicine approaches.
The introduction of stable isotopes like ¹³C and deuterium (d₃) into 6-methylmercaptopurine (6-MMP-13C,d3) has revolutionized the tracing of thiopurine metabolic pathways. This isotopically labeled analog serves as a critical tool for delineating the complex biotransformation routes of immunosuppressive drugs such as azathioprine and 6-mercaptopurine. When administered in biological systems, 6-MMP-13C,d3 generates metabolites with distinct mass shifts detectable via mass spectrometry, enabling researchers to discriminate endogenous metabolites from drug-derived species. This capability is essential for mapping metabolic branching points—particularly the competition between methylation catalyzed by thiopurine S-methyltransferase (TPMT) and oxidation via xanthine oxidase. The isotopic signature permits quantitative tracking of 6-MMP conversion into hepatotoxic 6-methylmercaptopurine ribonucleotides (6-MMPR) or inactive thiouric acid derivatives, revealing individual metabolic biases that underpin variable drug responses [1] [5].
Table 1: Metabolic Branching Points Resolved Using 6-MMP-13C,d3 Tracing
Metabolic Pathway | Key Enzyme | Detectable Isotopologs | Biological Significance |
---|---|---|---|
Methylation | TPMT | 6-MMPR-¹³C,d₃ | Hepatotoxicity biomarker |
Oxidation | Xanthine oxidase | Thiouric acid-¹³C,d₃ | Detoxification pathway |
Nucleotide conversion | HPRT | 6-thioGTP-¹³C,d₃ | Immunosuppressive metabolites |
DNA incorporation | NUDT15 | DNA-thioguanine-¹³C,d₃ | Leukopenia risk indicator |
Furthermore, 6-MMP-13C,d3 enables the identification of novel metabolic interactions in genetically diverse populations. Studies incorporating this tracer have demonstrated that NUDT15 variants—common in Asian and Hispanic populations—significantly alter thioguanine nucleotide (TGN) incorporation into DNA, a mechanism undetectable via conventional 6-TGN monitoring. This insight has validated DNA-thioguanine (DNA-TG) as a superior biomarker for predicting leukopenia in inflammatory bowel disease patients, establishing a therapeutic threshold of 320–340 fmol/µg DNA [1].
6-MMP-13C,d3 serves as an ideal internal standard in isotope dilution mass spectrometry (IDMS) due to its near-identical chemical behavior to endogenous 6-MMP and minimal isotopic interference. This application is critical for clinical bioanalytical methods requiring high precision in therapeutic drug monitoring (TDM) of thiopurine metabolites. When co-analyzed with unlabeled metabolites in patient samples, the isotopic analog corrects for matrix effects, ionization efficiency variations, and extraction losses, thereby enhancing measurement accuracy. For example, LC-MS/MS methods utilizing 6-MMP-13C,d3 achieve lower limits of quantification (LLOQ) of 260 pmol/8×10⁸ erythrocytes for 6-MMP in dried blood spots (DBS), enabling robust TDM in remote settings [5] [10].
The superiority of ¹³C-labeling over deuterium is evident in chromatographic applications. While deuterated standards (e.g., CD₃) exhibit retention time shifts due to deuterium's lower van der Waals interactions with C18 stationary phases, 6-MMP-13C,d3 co-elutes precisely with natural 6-MMP. This eliminates quantification errors from differential ion suppression during gradient elution and ensures accurate peak integration. Consequently, methods employing 6-MMP-13C,d3 demonstrate <8.5% inter-day precision and 94–102% accuracy across validations, meeting stringent EMA and FDA bioanalytical guidelines [5] [6].
Table 2: Analytical Performance of 6-MMP-13C,d3 in IDMS-Based Assays
Parameter | 6-MMP-13C,d3 Performance | Conventional Standard Performance |
---|---|---|
LLOQ | 260 pmol/8×10⁸ Ery | 400 pmol/8×10⁸ Ery |
Accuracy | 94–102% | 85–110% |
Retention time shift | None | 0.2–0.5 min (CD₃ analogs) |
Matrix effect correction | >98% recovery | 70–125% recovery |
Clinical applicability | DBS self-sampling enabled | Requires venous blood draws |
In ¹³C-based metabolic flux analysis (¹³C-MFA), 6-MMP-13C,d3 provides a powerful tool for quantifying carbon routing through competing pathways in live cells. By integrating the isotopic label into nucleotide biosynthesis and methylation cycles, researchers can model flux distributions using computational platforms like OpenFLUX2 or INCA. Cells incubated with 6-MMP-13C,d3 generate ¹³C-labeled intracellular metabolites (e.g., S-adenosylmethionine, thioguanosine triphosphate), whose labeling patterns are quantified via LC-MS/MS. EMU (elementary metabolite unit) algorithms then calculate absolute fluxes, revealing how genetic perturbations (e.g., TPMT knockout) or drug exposures alter metabolic network activity [3] [8].
Key insights from such studies include the discovery of purine salvage pathway dominance over de novo synthesis in lymphocytes exposed to thiopurines. Specifically, ¹³C-MFA using 6-MMP-13C,d3 demonstrated that >75% of 6-MMP-derived carbons enter the nucleotide pool via hypoxanthine-guanine phosphoribosyltransferase (HGPRT), bypassing energetically costly de novo routes. This flux rerouting depletes S-adenosylmethionine reserves, explaining the hepatotoxicity linked to elevated 6-MMPR. Additionally, flux variabilities observed across ethnic populations correlate with NUDT15 and MRP4 polymorphisms, highlighting the role of transporter-metabolite interactions in thiopurine efficacy [1] [3].
The dual isotopic signature of 6-MMP-13C,d3 enables precise dissection of cellular uptake and transcellular transport mechanisms. In Caco-2 intestinal models, time- and concentration-dependent studies using this tracer revealed three primary internalization pathways: caveolae/lipid raft-mediated endocytosis (60%), micropinocytosis (25%), and MRP4 transporter-mediated flux (15%). Inhibitor experiments (e.g., genistein for caveolae, dynasore for dynamin) coupled with LC-MS/MS quantification showed that intact 6-MMP-13C,d3-loaded nanoparticles (6-MPNs) undergo endocytosis, followed by lysosomal escape and MRP4-mediated basolateral export [4] [9].
Paracellular transport studies further demonstrated that 6-MMP-13C,d3 nanocarriers disrupt tight junctions by downregulating zona occludens-1 (ZO-1) expression, enhancing intestinal permeability. In rats, lymphatic uptake via Peyer's patches increased bioavailability by 2.1-fold compared to unformulated 6-MP, as confirmed by ¹³C enrichment in mesenteric lymph nodes. These findings validate nanoparticle formulations as a strategy to bypass hepatic first-pass metabolism and mitigate 6-MMP-associated hepatotoxicity [4] [9].
Table 3: Transport Mechanisms of 6-MMP-13C,d3 Nanocarriers
Transport Mechanism | Key Regulators | Contribution to Bioavailability | Experimental Evidence |
---|---|---|---|
Caveolae-mediated endocytosis | Caveolin-1, dynamin | 60% | ↓80% uptake with genistein |
MRP4 transporter flux | ABCC4 gene product | 15–20% | ↑3.5-fold transport with MK571 (MRP4 inhibitor) |
Paracellular transport | ZO-1 downregulation | 10–15% | Immunofluorescence showing discontinuous ZO-1 bands |
M-cell transcytosis | GP2 receptor | 10% | 2.1-fold higher Peyer's patch absorption in rats |
CAS No.: 11088-09-8
CAS No.: 18766-67-1
CAS No.: 13983-27-2
CAS No.:
CAS No.:
CAS No.: 114460-92-3